Cas no 10485-09-3 (2-Bromoindene)

2-Bromoindene 化学的及び物理的性質

名前と識別子

-

- 2-Bromoindene

- 2-bromo-1H-indene

- Indene,2-bromo- (6CI,8CI)

- 2-Indenyl bromide

- 1H-INDENE, 2-BROMO-

- 2-Bromoindene,99%

- 2-BroMoindene, 95+%

- Indene, 2-bromo-

- CCUYEVNCRQDQRF-UHFFFAOYSA-N

- 2-bromanyl-1H-indene

- 2-bromo-indene

- PubChem9657

- 2-Bromo-1H-indene #

- Sodium perborate,tetrahydrate

- KSC178O3T

- Jsp000471

- TRA0001940

- RP03990

- VZ24098

- SY004720

- SC

- AM20020142

- A801108

- InChI=1/C9H7Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H

- S-(-)-4-Chloro-3-hydroxybutyronitrile

- MFCD06797863

- AC-3267

- B3163

- FT-0636713

- W-204539

- EN300-114511

- A801075

- AKOS015835066

- FS-3175

- DTXSID90146784

- 10485-09-3

- CS-W003348

- SCHEMBL1578071

- DB-020725

-

- MDL: MFCD06797863

- インチ: 1S/C9H7Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2

- InChIKey: CCUYEVNCRQDQRF-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C2=C([H])C([H])=C([H])C([H])=C2C1([H])[H]

計算された属性

- せいみつぶんしりょう: 193.97300

- どういたいしつりょう: 193.973

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: しかし黄色結晶

- 密度みつど: 1.57 g/cm3

- ゆうかいてん: gt. 36.0 to 40.0 deg-C

- ふってん: 127°C/23mmHg(lit.)

- フラッシュポイント: 113℃

- 屈折率: 1.659

- すいようせい: Insoluble in water.

- PSA: 0.00000

- LogP: 2.97850

- ようかいせい: 使用できません

2-Bromoindene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 危険カテゴリコード: R36/37/38

- セキュリティの説明: S37/39-S26

-

危険物標識:

- ちょぞうじょうけん:0-10°C

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

2-Bromoindene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

2-Bromoindene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D519427-5g |

2-BroMoindene |

10485-09-3 | 97% | 5g |

$255 | 2024-05-24 | |

| Enamine | EN300-114511-0.25g |

2-bromo-1H-indene |

10485-09-3 | 95% | 0.25g |

$19.0 | 2023-10-25 | |

| Apollo Scientific | OR1077-25g |

2-Bromo-1H-indene |

10485-09-3 | 25g |

£22.00 | 2025-02-19 | ||

| Enamine | EN300-114511-0.1g |

2-bromo-1H-indene |

10485-09-3 | 95% | 0.1g |

$19.0 | 2023-10-25 | |

| Enamine | EN300-114511-2.5g |

2-bromo-1H-indene |

10485-09-3 | 95% | 2.5g |

$29.0 | 2023-10-25 | |

| Enamine | EN300-114511-25.0g |

2-bromo-1H-indene |

10485-09-3 | 95% | 25g |

$87.0 | 2023-06-09 | |

| Enamine | EN300-114511-100.0g |

2-bromo-1H-indene |

10485-09-3 | 95% | 100g |

$210.0 | 2023-06-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00293-10g |

2-Bromoindene |

10485-09-3 | 97% | 10g |

138.00 | 2021-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004720-25g |

2-Bromoindene |

10485-09-3 | ≥98% | 25g |

¥159.00 | 2024-07-09 | |

| Alichem | A079000170-100g |

2-Bromoindene |

10485-09-3 | 98% | 100g |

$395.00 | 2023-09-04 |

2-Bromoindene 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

2-Bromoindeneに関する追加情報

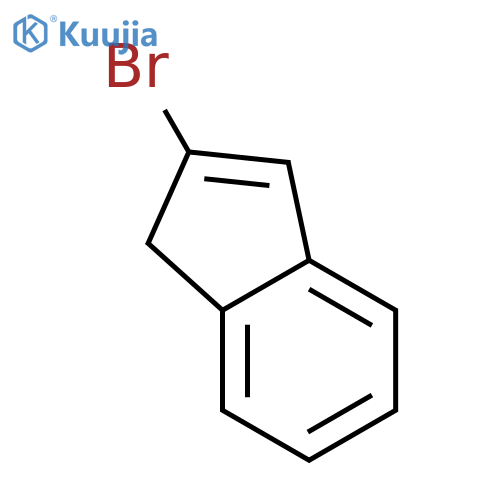

Chemical Profile of 2-Bromoindene (CAS No. 10485-09-3)

2-Bromoindene (CAS No. 10485-09-3) is a brominated derivative of indene, a polycyclic aromatic hydrocarbon (PAH) consisting of a benzene ring fused to a cyclopentane ring. This compound has garnered significant attention in the chemical and pharmaceutical industries due to its versatile reactivity and potential applications in synthetic chemistry and drug development. The presence of a bromine substituent at the 2-position enhances its utility as an intermediate in organic synthesis, enabling further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations.

The structural framework of 2-bromoindene makes it an attractive building block for constructing more complex molecular architectures. Its indene core is a common motif in natural products and pharmaceuticals, contributing to the development of bioactive compounds with diverse pharmacological properties. The bromine atom serves as a handle for introducing additional functional groups, facilitating the synthesis of heterocyclic compounds, agrochemicals, and specialty chemicals.

In recent years, 2-bromoindene has been explored as a precursor in the synthesis of novel materials and functional molecules. For instance, researchers have leveraged its reactivity to develop luminescent organic semiconductors and liquid crystals. The compound’s ability to undergo palladium-catalyzed cross-coupling reactions has enabled the construction of conjugated polymers with applications in organic electronics. These polymers exhibit tunable optoelectronic properties, making them promising candidates for use in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Moreover, 2-bromoindene has found utility in medicinal chemistry as a scaffold for drug discovery programs. Its indene moiety is structurally related to several known bioactive agents, including antifungal and anticancer compounds. By modifying the substituents on the indene ring or introducing additional functional groups via 2-bromoindene, chemists can generate libraries of derivatives for high-throughput screening. This approach has led to the identification of novel lead compounds with therapeutic potential.

One notable application of 2-bromoindene is in the synthesis of kinase inhibitors, which are critical targets in oncology research. The indene scaffold can be incorporated into molecules that disrupt aberrant signaling pathways in cancer cells. For example, derivatives of 2-bromoindene have been investigated as inhibitors of tyrosine kinases, enzymes that play a pivotal role in tumor growth and metastasis. Preliminary studies suggest that certain analogs exhibit potent inhibitory activity with favorable pharmacokinetic profiles.

The chemical reactivity of 2-bromoindene also extends to its use as a ligand in transition metal catalysis. The bromine atom can be displaced by various nucleophiles under controlled conditions, allowing for the generation of chelating ligands that facilitate catalytic cycles. Such ligands have been employed in asymmetric synthesis, where they enable the enantioselective production of chiral molecules essential for pharmaceutical applications.

In industrial settings, 2-bromoindene serves as an intermediate in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable for creating colorants with enhanced stability and brightness. Additionally, its incorporation into polymer matrices can improve flame retardancy properties by acting as a char-forming agent during combustion.

The synthesis of 2-bromoindene typically involves bromination reactions on indene or related precursors under controlled conditions. Advances in synthetic methodologies have improved both yield and selectivity, making large-scale production more feasible. Modern techniques such as flow chemistry have further streamlined its preparation, enabling greener and more sustainable manufacturing processes.

Future research directions for 2-bromoindene may focus on expanding its applications in medicinal chemistry and materials science. Exploration of its derivatives could yield new therapeutic agents with improved efficacy and reduced side effects. In materials science, modifications to its structure may unlock novel functionalities for organic electronics and nanotechnology applications.

In conclusion,2-bromoindene (CAS No. 10485-09-3) is a multifaceted compound with broad utility across multiple scientific disciplines. Its versatility as a synthetic intermediate underscores its importance in both academic research and industrial applications. As our understanding of its reactivity evolves, 2-bromoindene will continue to play a crucial role in advancing chemical innovation.

10485-09-3 (2-Bromoindene) 関連製品

- 1807011-48-8(Ethyl 4-amino-5-cyanopicolinate)

- 2680806-14-6(benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate)

- 955581-62-1(1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide)

- 1361789-89-0(2-Cyano-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine)

- 2229479-32-5(5-1-(aminomethyl)cyclopentylthiophene-2-carbonitrile)

- 14260-95-8(Hexaethylene glycol monophenyl ether)

- 1592777-37-1(1-Hexanone, 3-amino-1-cyclopropyl-)

- 2228558-06-1(5-(trifluoromethyl)furan-2-ylmethanesulfonyl chloride)

- 180297-57-8(2-Methanesulfonyl-5-nitrobenzonitrile)

- 1220039-97-3(4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride)